Product packaging for Imidazo[1,5-D][1,2,4]triazine(Cat. No.:CAS No. 68457-59-0)

Imidazo[1,5-D][1,2,4]triazine

Cat. No.: B15246849
CAS No.: 68457-59-0
M. Wt: 120.11 g/mol
InChI Key: UAOOBKAGZAHSNJ-UHFFFAOYSA-N
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Description

Imidazo[1,5-D][1,2,4]triazine is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B15246849 Imidazo[1,5-D][1,2,4]triazine CAS No. 68457-59-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68457-59-0

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

imidazo[1,5-d][1,2,4]triazine

InChI

InChI=1S/C5H4N4/c1-5-2-7-8-4-9(5)3-6-1/h1-4H

InChI Key

UAOOBKAGZAHSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CN2C=N1

Origin of Product

United States

Contextualization Within Nitrogen Rich Heterocyclic Chemistry Research

Nitrogen-containing heterocycles are fundamental building blocks in the development of a vast array of biologically active molecules. Their prevalence in nature, from the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA to alkaloids and vitamins, underscores their importance. In medicinal chemistry, the incorporation of nitrogen atoms into cyclic structures often imparts favorable properties such as improved solubility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions with biological targets.

Fused heterocyclic systems, where two or more rings share a common bond, offer a higher degree of structural complexity and rigidity compared to their monocyclic counterparts. This can lead to enhanced binding affinity and selectivity for a particular biological target. Imidazotriazines, as a class of nitrogen-fused heterocycles, have garnered considerable attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov

Structural Framework of Imidazo 1,5 D Smolecule.comessassi.comnih.govtriazine and Its Fused Isomers

The core structure of Imidazo[1,5-d] smolecule.comessassi.comnih.govtriazine consists of an imidazole (B134444) ring fused to a 1,2,4-triazine (B1199460) ring. This arrangement results in a bicyclic system with the molecular formula C₅H₄N₄. smolecule.com The specific fusion at the [1,5-d] position dictates the precise connectivity of the two rings, giving rise to a unique set of chemical and physical properties.

The broader family of imidazotriazines includes several structural isomers, each with a distinct arrangement of the fused imidazole and triazine rings. These isomers are classified based on the points of fusion between the two heterocyclic rings. While the user's request focuses on Imidazo[1,5-d] smolecule.comessassi.comnih.govtriazine, it is important to acknowledge the existence of other isomeric forms, such as Imidazo[1,2-b] smolecule.comessassi.comnih.govtriazine and Imidazo[2,1-c] smolecule.comessassi.comnih.govtriazine, which also exhibit significant biological activities. The subtle changes in the ring fusion pattern can have a profound impact on the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological target profile.

The table below outlines the key structural features of the parent Imidazo[1,5-d] smolecule.comessassi.comnih.govtriazine.

FeatureDescription
Core Structure Imidazole ring fused to a 1,2,4-triazine ring
Molecular Formula C₅H₄N₄ smolecule.com
Molecular Weight Approximately 120.11 g/mol smolecule.com
Key Characteristics Nitrogen-rich, planar, aromatic system

Evolution of Research on Imidazotriazine Scaffolds

Research into imidazotriazine scaffolds has evolved significantly over the past few decades. Early investigations focused on the fundamental synthesis and characterization of these novel heterocyclic systems. Chemists explored various synthetic routes to access the core imidazotriazine framework and its derivatives.

As the synthetic methodologies matured, the focus shifted towards exploring the pharmacological potential of these compounds. Initial screenings revealed a wide range of biological activities, prompting more in-depth structure-activity relationship (SAR) studies. Researchers began to systematically modify the core scaffold with different substituents to optimize potency and selectivity for specific biological targets. For instance, a novel approach to the synthesis of Imidazo[1,5-d] smolecule.comessassi.comnih.govtriazines with potential biological activity was reported as early as 1990. o6u.edu.eg This highlights the long-standing interest in this particular scaffold.

More recent research has leveraged modern drug discovery tools, such as computational modeling and high-throughput screening, to accelerate the identification and optimization of lead compounds. The development of advanced analytical techniques has also allowed for a more detailed understanding of the mechanism of action of imidazotriazine-based drug candidates. The continued exploration of these scaffolds underscores their enduring importance in the quest for new and effective therapeutic agents. nih.gov

Strategic Importance of Fused Imidazotriazine Architectures in Chemical and Biological Sciences

Conventional Cyclization Reactions for Imidazotriazine Ring Assembly

Traditional methods for constructing the imidazotriazine framework have historically relied on cyclization reactions, which involve the formation of the triazine ring onto a pre-existing or concurrently formed imidazole (B134444) precursor. These methods are broadly categorized into condensation reactions and intramolecular annulation strategies.

Condensation Reactions Utilizing Nitrogen-Containing Precursors

The synthesis of fused heterocyclic systems, such as imidazotriazines, frequently employs condensation reactions where the ring is assembled from multiple components. A common approach involves the reaction of a suitable imidazole derivative, containing reactive functional groups, with precursors that provide the necessary nitrogen and carbon atoms to form the triazine ring.

Key intermediates often include hydrazino-imidazole derivatives. For instance, novel imidazo[2,1-c] nih.govtandfonline.combeilstein-journals.orgtriazine derivatives have been successfully synthesized starting from 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones. These intermediates are reacted with compounds like pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives to yield the target fused tricyclic system. researchgate.net Another established route involves the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides, which can yield triazino[3,4-b] nih.govbeilstein-journals.orgresearchgate.netthiadiazines, a related fused system. researchgate.net

Similarly, the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD) produces functionalized imidazothiazolotriazine derivatives. beilstein-journals.org The reaction of 1,3-dimethyl-4,5-dihydroxy-4,5-diphenylimidazolidin-2-one with nitrogen-rich precursors such as aminoguanidine (B1677879) or semicarbazide (B1199961) also serves as a pathway to synthesize perhydroimidazo[4,5-e]-1,2,4-triazin-6-one derivatives. researchgate.net

The versatility of this approach is demonstrated by the variety of precursors that can be employed, as summarized in the table below.

Imidazole/Triazine PrecursorReactantResulting System
4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-onePyruvic acid, Chloroacetyl chlorideImidazo[2,1-c] nih.govtandfonline.combeilstein-journals.orgtriazine
Imidazo[4,5-e]-1,2,4-triazine-3-thionesDimethyl acetylenedicarboxylate (DMAD)Imidazo[4,5-e]thiazolo[3,2-b]triazine
1,3-Dimethyl-4,5-dihydroxy-4,5-diphenylimidazolidin-2-oneAminoguanidine, SemicarbazidePerhydroimidazo[4,5-e]-1,2,4-triazine
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-onePhenacyl halidesTriazino[3,4-b] nih.govbeilstein-journals.orgresearchgate.netthiadiazine

Intramolecular Annulation Strategies

Intramolecular annulation involves the formation of a new ring by a reaction between two functional groups within the same molecule. These strategies are pivotal in synthesizing complex heterocyclic structures from simpler, acyclic, or less complex cyclic precursors. For the synthesis of 1,2,4-triazine (B1199460) derivatives, domino or cascade reactions that proceed via intramolecular cyclization are particularly effective.

One such powerful method is the [4+2] domino annulation reaction, which has been developed for the efficient synthesis of 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes. rsc.org This strategy offers high performance and yields, representing a robust tool for creating potentially bioactive molecules. rsc.org

Another approach involves the iodine-mediated annulation of 2-amino nih.govresearchgate.netijpsr.infotriazines with ketones, which provides a direct route to imidazo[1,2-a] nih.govresearchgate.netijpsr.infotriazine derivatives. rsc.org Furthermore, cascade sequences have been utilized to synthesize novel heterocyclic systems. For example, the condensation of 3,5-di-tert-butyl-1,2-benzoquinone with an imidazothiazolotriazine derivative leads to a cascade synthesis, resulting in the first imidazo[4,5-e]-thiazolo[2,3-c] nih.govtandfonline.combeilstein-journals.orgtriazine derivative. mathnet.ru These methods highlight the efficiency of intramolecular strategies in rapidly building molecular complexity.

Modern Approaches to Imidazotriazine Synthesis

In recent years, synthetic organic chemistry has shifted towards more sustainable and efficient methodologies. For imidazotriazine synthesis, this includes the adoption of microwave-assisted protocols, catalyst-free and solvent-free conditions, and one-pot reaction sequences.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, increasing product yields, and promoting greener chemical processes. asianpubs.org The synthesis of various imidazole-fused heterocycles has benefited significantly from this technology.

For example, the synthesis of dihydrobenzo beilstein-journals.orgijpsr.infoimidazo[1,2-a]pyrimidin-4-one derivatives has been achieved in excellent yields (74-94%) within a very short reaction time of just 2 minutes under microwave irradiation. nih.gov Similarly, a sequential, two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives was developed using microwave irradiation (200 W) at 100 °C, with reaction times ranging from 60-80 minutes. nih.gov This method is considered a green protocol due to the use of ethanol (B145695) as a solvent and microwave heating. nih.gov A catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has also been established under microwave conditions, highlighting the broad applicability of this technique. nih.gov

ProductReaction TypeConditionsTimeYield
Dihydrobenzo beilstein-journals.orgijpsr.infoimidazo[1,2-a]pyrimidin-4-onesCondensationMicrowave2 min74-94% nih.gov
Imidazo[1,2-a]pyrimidine-containing imidazolesOne-pot, multicomponentMicrowave (200W), 100°C60-80 minNot specified nih.gov
1,2,4-Triazolo[1,5-a]pyridinesTandem reactionMicrowave, Catalyst-freeShortGood to Excellent nih.gov
Imidazo[4,5-f] nih.govasianpubs.orgphenanthroline derivativesCondensationMicrowave, 100°CNot specified82.3-94.7% researchgate.net

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free reactions is a primary goal of green chemistry, aiming to reduce waste and avoid the use of hazardous substances. Several successful protocols for the synthesis of imidazotriazine-related structures have been reported under these conditions.

A highly efficient and simple method for synthesizing imidazo[1,2-a]pyridines involves the condensation of α-haloketones with 2-aminopyridines without any added catalyst or solvent. researchgate.net The reactions proceed to give good to excellent yields under mild conditions. researchgate.net For instance, reacting α-bromoacetophenone and 2-aminopyridine (B139424) neat at 60°C for 20 minutes resulted in a 91% yield of the corresponding imidazo[1,2-a]pyridine (B132010). researchgate.net Another example is the development of a solvent- and catalyst-free cyclization for producing 1-arylidenamino-2,4-disubstituted-2-imidazoline-5-ones under neat conditions, achieving good yields of 70-78%. researchgate.net

While some procedures eliminate both catalyst and solvent, others focus on removing the solvent. Melamine (B1676169) trisulfonic acid has been used as an efficient and recyclable catalyst for the one-pot synthesis of benzo beilstein-journals.orgijpsr.infoimidazo[1,2-a]pyrimidine (B1208166) derivatives under solvent-free conditions at 100°C, affording excellent yields (86-95%). asianpubs.org

One-Pot Synthetic Sequences for Imidazotriazine Formation

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. This approach has been effectively applied to the synthesis of imidazotriazine and related heterocyclic systems.

A one-pot, three-component condensation of 2-aminobenzimidazole, an aldehyde, and a β-dicarbonyl compound is a common and effective method for preparing benzo beilstein-journals.orgijpsr.infoimidazo[1,2-a]pyrimidine derivatives. asianpubs.org This reaction can be catalyzed by acids like melamine trisulfonic acid under solvent-free conditions. asianpubs.org Similarly, simple and efficient [4+2] domino annulation reactions have been developed as one-pot procedures to synthesize 1,2,4-triazine derivatives from basic starting materials. rsc.org

The synthesis of functionalized imidazo[1,2-a]pyridines has also been achieved through a one-pot conversion of formamides to isocyanides, which then react further. rsc.org Additionally, a one-pot method was developed for synthesizing 1,3-dimethylimidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govtandfonline.combeilstein-journals.orgtriazine through the successive reactions of an imidazo[4,5-e] nih.govtandfonline.combeilstein-journals.orgtriazine with diethyl acetylenedicarboxylate and potassium hydroxide. nih.gov These examples demonstrate the power of one-pot sequences to streamline the synthesis of complex heterocyclic molecules.

Regioselective Synthetic Strategies for Imidazotriazine Isomers and Derivatives

The controlled, regioselective synthesis of imidazotriazine isomers is crucial for developing compounds with specific biological targets. The strategy often depends on the starting materials and the desired fusion pattern of the heterocyclic rings. Different cyclization conditions and precursor structures can lead to distinct regioisomers.

One prominent strategy involves the condensation of a pre-formed ring with reagents that build the second ring. For instance, the synthesis of C-ribosyl imidazo[2,1-f] slideshare.netrsc.orgjmchemsci.comtriazines, which are isomeric with the nucleoside deaminoformycin, is achieved by the condensation of a monocyclic 1,2,4-triazine with a bromo aldehyde, followed by cyclization. rsc.org This method allows for the creation of the imidazole ring onto an existing triazine core.

In the synthesis of the imidazo[5,1-c] slideshare.netrsc.orgjmchemsci.comtriazine scaffold, a regioselective two-step cyclization is employed. nih.gov The process starts with a substituted hydantoin, which undergoes N-alkylation and thionation to form a thioxoimidazolidine intermediate. The key step is an intramolecular heterocondensation reaction with hydrazine (B178648). This reaction proceeds via an N5–C5 ring fusion, which is sterically and electronically favored over a potential N1–C2 cyclization, thus ensuring the regioselective formation of the desired imidazo[5,1-c] slideshare.netrsc.orgjmchemsci.comtriazine-3,6-dione derivative. nih.gov The addition of molecular sieves has been found to improve the yields of these condensation products significantly. nih.gov

For other isomers, such as the imidazo[4,5-e]thiazolo slideshare.netrsc.orgjmchemsci.comtriazine system, regioselectivity is achieved by controlling the rearrangement of precursor molecules. Two series of functionalized imidazothiazolotriazine derivatives can be synthesized from the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters. nih.gov This reaction initially forms linear imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines, which can then undergo a base-catalyzed rearrangement to the regioisomeric angular imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines. nih.gov The choice of base and reaction conditions allows for the selective preparation of each isomer. nih.gov Similarly, the reaction of imidazotriazinethiones with ethyl phenylpropiolate can be directed by the choice of base (potassium carbonate or sodium methoxide) to regioselectively yield specific imidazo[4,5-e] slideshare.netijpsr.infothiazino[2,3-c] slideshare.netrsc.orgjmchemsci.comtriazine derivatives. researchgate.net

The following table summarizes regioselective strategies for different imidazotriazine isomers.

Table 1: Regioselective Synthetic Strategies for Imidazotriazine Isomers
Target Isomer System General Strategy Key Reaction Ref
Imidazo[2,1-f] slideshare.netrsc.orgjmchemsci.comtriazine Condensation/cyclization onto a triazine core Condensation of a 1,2,4-triazine with a bromo aldehyde rsc.org
Imidazo[5,1-c] slideshare.netrsc.orgjmchemsci.comtriazine Intramolecular cyclization of an imidazole precursor N5–C5 ring fusion of a thioxoimidazolidine with hydrazine nih.gov
Imidazo[4,5-e]thiazolo[2,3-c] slideshare.netrsc.orgjmchemsci.comtriazine Base-catalyzed skeletal rearrangement Rearrangement of imidazo[4,5-e]thiazolo[3,2-b]triazines nih.gov
Imidazo[4,5-e] slideshare.netijpsr.infothiazino[2,3-c] slideshare.netrsc.orgjmchemsci.comtriazine Michael addition followed by intramolecular cyclization Reaction of imidazotriazinethiones with ethyl phenylpropiolate researchgate.net

Synthesis of Key Intermediates and Precursors for Imidazotriazine Derivatives

The construction of the imidazo (B10784944) slideshare.netrsc.orgjmchemsci.comtriazine core relies heavily on the availability of versatile intermediates and precursors. These molecules contain the necessary functional groups and reactive sites to facilitate the desired cyclization reactions.

A common approach is the use of substituted 1,2,4-triazines as foundational building blocks. For example, 3-amino-5-aryl-1,2,4-triazine derivatives can be purchased or synthesized and then elaborated. nih.gov A key transformation is the bromination of the triazine ring, typically at the 6-position using N-bromosuccinimide (NBS), to afford a bromotriazine (B15074216) intermediate. This intermediate is then suitable for cross-coupling reactions, such as the Suzuki reaction, to introduce further diversity into the final molecule. nih.gov

Another important class of precursors is derived from imidazole. 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones serve as key intermediates for the synthesis of novel imidazo[2,1-c] slideshare.netrsc.orgjmchemsci.comtriazine derivatives. jmchemsci.com These hydrazino derivatives can be reacted with various reagents like pyruvic acid, chloroacetyl chloride, or phenacyl bromide to construct the fused triazine ring. jmchemsci.com

For the imidazo[5,1-c] slideshare.netrsc.orgjmchemsci.comtriazine system, hydantoins are the primary precursors. nih.gov Through a sequence of reactions including successive N-alkylations and regioselective thionation, hydantoins are converted into 2-thioxoimidazolidin-4-ones. These thionated compounds are the direct precursors that undergo cyclization with hydrazine to form the fused bicyclic system. nih.gov

In the synthesis of more complex, fused systems, imidazo[4,5-e]-1,2,4-triazine-3-thiones are critical intermediates. nih.gov These can be condensed with esters like dimethyl acetylenedicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD) to build additional fused rings. nih.gov The synthesis of the triazine portion of the molecule itself often starts from simpler acyclic precursors. The condensation of 1,2-dicarbonyl compounds (like benzil) with amidrazones (like semicarbazide or thiosemicarbazide) is a classical and effective method to produce the 1,2,4-triazine ring, which can then be further functionalized or fused. jmchemsci.comwikipedia.org

The table below details key precursors and their corresponding target imidazotriazine systems.

Table 2: Key Precursors for Imidazotriazine Synthesis
Precursor/Intermediate Target Ring System Synthetic Utility Ref
3-Amino-5-aryl-1,2,4-triazines Substituted 1,2,4-triazines Serve as building blocks for further elaboration, e.g., via bromination and cross-coupling nih.gov
4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one Imidazo[2,1-c] slideshare.netrsc.orgjmchemsci.comtriazine Reacts with dicarbonyl compounds or their equivalents to form the triazine ring jmchemsci.com
Hydantoins Imidazo[5,1-c] slideshare.netrsc.orgjmchemsci.comtriazine Converted to thioxoimidazolidines, which are direct precursors for cyclization nih.gov
Imidazo[4,5-e]-1,2,4-triazine-3-thiones Imidazo[4,5-e]thiazolo slideshare.netrsc.orgjmchemsci.comtriazines Condenses with acetylenic esters to form additional fused rings nih.gov
1,2-Dicarbonyl compounds & Amidrazones 1,2,4-Triazines General synthesis of the 1,2,4-triazine ring, which can be a precursor for fused systems jmchemsci.comwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of imidazo[1,5-d] researchgate.netnih.govnih.govtriazine derivatives. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the precise assignment of the molecular structure.

Proton NMR (¹H NMR) is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. In the study of imidazo[1,5-d] researchgate.netnih.govnih.govtriazine derivatives, characteristic chemical shifts are observed for protons on the fused ring system. For instance, in the synthesis of imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netnih.govnih.govtriazines, a rearrangement product of imidazothiazolotriazines, the signal of the bridging C(10a)H proton appears as a doublet at a specific chemical shift. nih.gov This signal is crucial for distinguishing between different isomeric heterocyclic systems. nih.gov For example, the proton signals for isomeric acids, an imidazo[4,5-e]thiazolo[2,3-c] researchgate.netnih.govnih.govtriazine derivative and an imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netnih.govnih.govtriazine derivative, were observed at δ 5.59 and 6.23 ppm, respectively. nih.gov The downfield shift in the latter is attributed to the deshielding effect of a nearby carbonyl group. nih.gov

Table 1: Selected ¹H NMR Data for Imidazo[1,5-d] researchgate.netnih.govnih.govtriazine Derivatives

Compound Solvent Proton Chemical Shift (δ, ppm)
Imidazo[4,5-e]thiazolo[2,3-c] researchgate.netnih.govnih.govtriazine derivative (4a) DMSO-d6 C(9a)H 5.59 (d)
Imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netnih.govnih.govtriazine derivative (5a) DMSO-d6 C(10a)H 6.23 (d)
4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivative (5g) Not Specified Aromatic protons Not Specified
2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[¹¹C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[¹¹C]7) CDCl₃ Aromatic and other protons 9.49 (s, 1H), 8.29 (s, 1H), 8.17-8.13 (m, 1H), 8.12 (d, J = 1.8 Hz, 1H), 7.99 (d, J = 1.8 Hz, 1H), 7.85 (d, J = 9.3 Hz, 1H), 7.59 (d, J = 9.2 Hz, 1H), 7.27 (dd, J = 17.4, 9.5 Hz, 1H), 6.96 (t, J = 8.3 Hz, 1H), 3.99 (s, 3H), 3.20 (t, J = 7.3 Hz, 2H), 2.95 (t, J = 7.4 Hz, 2H), 2.57 (d, J = 68.0 Hz, 8H), 2.31 (s, 3H)

This table is interactive and allows for sorting and filtering of the data.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the analysis of imidazo[1,5-d] researchgate.netnih.govnih.govtriazine derivatives, the chemical shifts of the carbon atoms in the heterocyclic core and any substituents are diagnostic. For example, in the ¹³C GATED NMR spectrum of an imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netnih.govnih.govtriazine derivative, the lactam carbonyl signal appears as a doublet at 158.47 ppm with a C-H spin-coupling constant (J) of 5.5 Hz. researchgate.net This information is characteristic of a specific structural fragment. researchgate.net The downfield region of the ¹³C NMR spectra of isomeric acids showed doublets for carboxyl and carbonyl carbons, which, along with their spin-spin interaction constants, helped in confirming the cis-orientation of protons and functional groups relative to a double bond. nih.gov

Table 2: Selected ¹³C NMR Data for Imidazo[1,5-d] researchgate.netnih.govnih.govtriazine Derivatives

Compound Solvent Carbon Atom Chemical Shift (δ, ppm)
Imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netnih.govnih.govtriazine derivative (1a) Not Specified Lactam Carbonyl 158.47
4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivative (5g) Not Specified Imino carbon of imidazole ring 160.88
4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivative (5g) Not Specified Aromatic carbons 101.77-149.92
2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide DMSO-d₆ Aromatic and other carbons 164.5, 157.9, 157.5, 146.9, 142.4, 137.8, 132.9, 132.6, 132.5, 127.5, 126.3, 124.7, 124.4, 120.8, 118.3, 112.6, 112.4, 111.4, 106.6, 106.4, 106.2, 54.1, 54.1, 49.5, 43.3, 23.1

This table is interactive and allows for sorting and filtering of the data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Imidazotriazine Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within imidazo[1,5-d] researchgate.netnih.govnih.govtriazine derivatives.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For imidazo[1,5-d] researchgate.netnih.govnih.govtriazine derivatives, key vibrational bands include those for C=N, C=O, and N-H stretching. For instance, in a series of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, the C=N stretching vibration of the imidazole ring was observed around 1665 cm⁻¹. researchgate.net In other imidazo[2,1-c] researchgate.netnih.govnih.govtriazine derivatives, carbonyl bands were identified in the range of 1718–1700 cm⁻¹, and in some cases, two distinct carbonyl bands were observed at 1739–1705 cm⁻¹ and 1650–1645 cm⁻¹. researchgate.net The presence of an NH group in the triazine ring was confirmed by absorption bands at 3430–3224 cm⁻¹. researchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λmax) can provide insights into the extent of conjugation and the nature of the chromophores present. For imidazo[1,2-a]pyrimidine derivatives, which share a similar fused heterocyclic core, absorption spectra typically show two main bands. researchgate.net One band, appearing around 280 nm, is attributed to π → π* transitions, while another band at approximately 315 nm is due to intramolecular charge transfer (ICT) transitions. researchgate.net The exact position of these bands can be influenced by the solvent polarity and the nature of substituents on the heterocyclic ring. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can also be employed to simulate and interpret the UV-Vis absorption spectra of triazine derivatives. nih.gov

Table 3: Selected IR and UV-Vis Data for Imidazotriazine Derivatives

Compound Class Technique Feature Wavenumber (cm⁻¹) / Wavelength (λmax, nm)
4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives IR C=N stretch (imidazole) ~1665
Imidazo[2,1-c] researchgate.netnih.govnih.govtriazine derivatives IR C=O stretch 1718-1700
Imidazo[2,1-c] researchgate.netnih.govnih.govtriazine derivatives IR NH stretch (triazine) 3430-3224
Imidazo[1,2-a]pyrimidine derivatives UV-Vis π → π* transition ~280
Imidazo[1,2-a]pyrimidine derivatives UV-Vis ICT transition ~315

This table is interactive and allows for sorting and filtering of the data.

High-Resolution Mass Spectrometry (HRMS and EI-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

For various imidazo[1,5-d] researchgate.netnih.govnih.govtriazine derivatives, HRMS has been crucial in confirming their synthesis and structure. beilstein-journals.org For example, the molecular formula of a synthesized 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivative was confirmed by HRMS, where the experimentally observed m/z value was in excellent agreement with the calculated value. researchgate.net Similarly, for a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative, HRMS (ESI) provided a found value of 597.1844 for [M+H]⁺, which matched the calculated value for the molecular formula C₂₇H₂₆F₂N₈O₄S. nih.gov Electron Ionization Mass Spectrometry (EI-MS) can also be used, often providing information about the fragmentation patterns of the molecule, which can further support the proposed structure.

Table 4: Selected HRMS Data for Imidazo[1,5-d] researchgate.netnih.govnih.govtriazine Derivatives

Compound Ionization Mode Formula Calculated m/z Found m/z
2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide ESI C₂₇H₂₆F₂N₈O₄S ([M+H]⁺) 597.1844 597.1844
2,4-difluoro-N-(2-hydroxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (O-demethylated precursor) ESI C₂₈H₂₈F₂N₈O₄S ([M-H]⁻) 595.1693 595.1698
4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivative (5g) HR-MS Not Specified 448.2025 Not Specified

This table is interactive and allows for sorting and filtering of the data.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

The structure of an imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netnih.govnih.govtriazine derivative was definitively confirmed by single-crystal X-ray analysis, providing a general view of the molecule in the crystal with thermal ellipsoids. nih.gov In another study, the crystal structure of a 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivative was determined, revealing that it crystallized in the triclinic system. researchgate.net The refined crystal data and structure refinement parameters are typically presented in detailed tables. researchgate.net For a newly synthesized organic-inorganic hybrid salt containing a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, X-ray diffraction showed that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis revealed that the fused pyridinium (B92312) and imidazolium (B1220033) rings of the cations are virtually coplanar. nih.gov

Table 5: Selected X-ray Crystallography Data for Imidazotriazine Derivatives

Compound Crystal System Space Group Key Structural Features
Imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netnih.govnih.govtriazine derivative (5a) Not Specified Not Specified Confirmed the overall molecular structure.
4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivative (5g) Triclinic Not Specified Detailed bond lengths and angles were determined.
(C₁₃H₁₂N₃)₂[MnCl₄] Monoclinic P2₁/c Fused pyridinium and imidazolium rings are virtually coplanar.
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3) Triclinic P-1 Triazole and indole (B1671886) rings are twisted from each other by 12.64°.

This table is interactive and allows for sorting and filtering of the data.

Electrophilic and Nucleophilic Transformations of Imidazotriazine Scaffolds

The reactivity of the imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine core towards electrophiles and nucleophiles is a subject of interest for the synthesis of new derivatives. The triazine moiety, being π-electron deficient, generally renders the ring system susceptible to nucleophilic attack. Conversely, the fused imidazole portion can be targeted by electrophiles.

While specific studies on the electrophilic and nucleophilic reactions of the parent Imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine are not extensively detailed in the available literature, the reactivity of closely related isomers provides valuable insights. For instance, research on imidazo[5,1-f] nih.govnih.govsmolecule.comtriazinones has demonstrated that these scaffolds can undergo electrophilic substitution. A notable example is the bromination of an unsubstituted imidazo[5,1-f] nih.govnih.govsmolecule.comtriazinone, which is then utilized in a Suzuki coupling reaction to introduce an aryl group. nih.gov This suggests that the imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine core could potentially undergo similar halogenation and subsequent cross-coupling reactions to introduce diverse substituents.

Derivatives of imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine can be synthesized through the condensation of appropriate precursors with electrophiles like carbonyl compounds. smolecule.com

Ring Expansion and Contraction Reactions Involving Imidazotriazine Systems

Ring expansion and contraction reactions are significant transformations in heterocyclic chemistry, allowing for the synthesis of novel and complex molecular frameworks. However, based on a thorough review of the current scientific literature, there are no specific reports detailing ring expansion or contraction reactions involving the Imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine core itself.

Studies on other related triazine-containing fused systems have shown that they can undergo skeletal rearrangements and ring transformations, such as the base-induced rearrangement of imidazo[4,5-e]thiazolo[2,3-c] nih.govnih.govsmolecule.comtriazines which leads to ring-expanded imidazo[4,5-e] nih.govrsc.orgthiazino[2,3-c] nih.govnih.govsmolecule.comtriazines. nih.gov These transformations often proceed through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. nih.gov While these findings are significant within the broader class of imidazotriazines, analogous reactivity has not yet been documented for the Imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine system.

Mechanistic Investigations of Imidazotriazine Formation and Functionalization

The formation of the Imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine ring system has been achieved through cyclization reactions. A key synthetic strategy involves the pyrolysis of a mixture of an appropriate imidazole-derived ketone and methyl carbazate (B1233558) at high temperatures in a solvent like diphenyl ether.

The plausible mechanism for this cyclocondensation reaction is initiated by the nucleophilic attack of the terminal amino group of methyl carbazate onto the carbonyl carbon of the imidazole ketone. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the carbazate onto an endocyclic carbon of the imidazole ring, leading to the formation of the triazine ring after elimination of a water molecule. This synthetic route allows for the introduction of various substituents onto the final heterocyclic core by modifying the initial imidazole ketone.

Derivatization Reactions and Functional Group Interconversions on Imidazotriazine Frameworks

The derivatization of the Imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine framework has been primarily accomplished by utilizing variously substituted starting materials in the main synthetic route. This approach has enabled the creation of a library of compounds, particularly for exploring structure-activity relationships in medicinal chemistry.

For example, a series of substituted imidazo[1,5-d] nih.govnih.govsmolecule.comtriazin-4(3H)-ones were synthesized to identify potential antiasthma agents. The synthesis began with imidazolecarboxaldehydes, which were treated with different Grignard reagents to yield a variety of secondary alcohols. These alcohols were then oxidized to the corresponding ketones. The final cyclization with methyl carbazate furnished the desired derivatized imidazo[1,5-d] nih.govnih.govsmolecule.comtriazinones. This method allows for diversity at multiple positions of the heterocyclic scaffold.

Below is a table summarizing some of the derivatives synthesized using this methodology.

Compound R1 R2 R3
4-16 MethylPropylMethyl
4-17 EthylPropylMethyl

Table 1: Examples of synthesized 1,6,8-substituted imidazo[1,5-d] nih.govnih.govsmolecule.comtriazin-4(3H)-ones.

Functional group interconversions on the pre-formed imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine ring are less documented. However, the chemistry of related isomers suggests potential pathways. For instance, the successful bromination and subsequent Suzuki coupling performed on an imidazo[5,1-f] nih.govnih.govsmolecule.comtriazinone highlights a viable route for C-C bond formation on this class of heterocycles. nih.gov This indicates that similar late-stage functionalization strategies could likely be applied to the imidazo[1,5-d] nih.govnih.govsmolecule.comtriazine core to further expand its chemical diversity.

Computational and Theoretical Chemistry of Imidazo 1,5 D 1 2 3 Triazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For the Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine core, DFT calculations would typically be employed to determine key electronic parameters.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govnih.gov For instance, in studies of related triazine derivatives, the HOMO-LUMO gap has been used to assess the molecule's bioactivity, with a larger gap suggesting greater kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and identifying regions prone to electrophilic and nucleophilic attack. frontiersin.org The color-coded surface indicates electron-rich areas (typically red or orange) and electron-deficient areas (blue), which is instrumental in predicting non-covalent interactions with biological targets. frontiersin.org

Global Reactivity Descriptors: DFT calculations can also yield global reactivity parameters such as electronegativity, chemical hardness, and softness. nih.govnih.gov These descriptors provide a quantitative measure of a molecule's reactivity and are derived from the HOMO and LUMO energies. For example, high chemical hardness, as calculated for some triazine derivatives, points to high stability. nih.gov

A hypothetical DFT analysis of an Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine derivative would likely involve geometry optimization followed by frequency calculations to ensure a true energy minimum. Subsequent calculations would provide the electronic properties summarized in the table below.

Table 1: Hypothetical DFT-Calculated Properties for an Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine Derivative

ParameterDescriptionHypothetical ValueSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eVIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eVIndicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO5.0 eVRelates to chemical reactivity and stability.
Electronegativity (χ) Tendency to attract electrons4.0 eVProvides insight into the overall electronic character.
Chemical Hardness (η) Resistance to change in electron distribution2.5 eVA higher value suggests greater stability.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as an Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine derivative, to the active site of a target protein.

In studies of related 1,2,4-triazine (B1199460) compounds, docking has been used to identify potential inhibitors for various enzymes, including those relevant to cancer and infectious diseases. frontiersin.orgnih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the possible binding poses based on their estimated free energy of binding.

For Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine derivatives, docking studies could be employed to screen them against a panel of known drug targets. The results would highlight key interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen and nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

These interactions are critical for the stability of the ligand-protein complex. Docking studies on similar heterocyclic systems have successfully identified crucial amino acid residues that are essential for binding. nih.govfrontiersin.org

Table 2: Illustrative Molecular Docking Results for a Hypothetical Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine Ligand

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase X -8.5LYS78, ASP184Hydrogen Bond
PHE168π-π Stacking
Protease Y -7.2VAL32, ILE50Hydrophobic
GLN98Hydrogen Bond

In Silico Prediction of Molecular Properties and Interaction Sites

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are vital in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov These predictive models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters.

For the Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine scaffold, a range of properties could be predicted:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Aqueous Solubility: Affects drug absorption and formulation.

Blood-Brain Barrier Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Hepatotoxicity and Carcinogenicity: Early flags for potential toxicity issues. nih.gov

Studies on related triazine derivatives have utilized these in silico tools to select promising candidates for synthesis and further testing, successfully identifying compounds with good predicted bioavailability and low toxicity. nih.govnih.gov

Table 3: Predicted ADMET Properties for a Hypothetical Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine Derivative

PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight < 500 g/mol < 500Good for absorption
LogP 2.5< 5Optimal lipophilicity
H-bond Donors 2< 5Good membrane permeability
H-bond Acceptors 4< 10Good membrane permeability
Aqueous Solubility Good-Favorable for absorption
BBB Permeability Low-Less likely to cause CNS side effects
CYP2D6 Inhibition Non-inhibitor-Low risk of drug-drug interactions

Conformational Analysis and Energetic Profiles of Imidazotriazine Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energetic profile of these rotations helps to identify the most stable conformations, which are often the ones that bind to biological targets.

For derivatives of Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine, particularly those with flexible side chains, conformational analysis would be critical. This is often performed by systematically rotating specific bonds and calculating the energy of each resulting conformer using quantum mechanical methods. The results are typically visualized as a potential energy surface (PES), which maps the energy as a function of one or more dihedral angles.

Studies on the related imidazo[1,2-a]pyrazine (B1224502) system have shown that the relative population of different conformations can be influenced by intramolecular hydrogen bonds. These analyses reveal the most likely three-dimensional structures of the molecules in solution, which is essential for understanding their interaction with receptors and for designing more potent analogs. It has also been shown that protonation can alter the rotational barriers of amino groups attached to a triazine ring.

A conformational analysis of a substituted Imidazo[1,5-d] nih.govnih.govfrontiersin.orgtriazine would identify the low-energy conformers and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and its bioactive shape.

Structure Activity Relationship Sar Studies in Fused Imidazotriazine Systems

Correlating Structural Modulations with Altered Biological Interactions

A key study in the investigation of Imidazo[1,5-d] nih.govacs.orgymerdigital.comtriazines as potential anti-asthmatic agents involved the synthesis and biological evaluation of a series of substituted derivatives. The primary assay used to establish a structure-activity relationship was the inhibition of histamine (B1213489) release from antigen-challenged, sensitized human basophils. nih.gov This provided a direct measure of the compounds' ability to interfere with the allergic response cascade.

The synthesis of these compounds involved treating imidazolecarboxaldehydes with Grignard reagents, followed by oxidation to the corresponding ketones. These ketones were then cyclized with methyl carbazate (B1233558) to yield the desired Imidazo[1,5-d] nih.govacs.orgymerdigital.comtriazine core. nih.gov Through systematic modification of substituents at various positions of the fused ring system, researchers were able to delineate the impact of these changes on biological activity.

The most active compounds from the in vitro basophil assay were further evaluated in in vivo models, namely the mouse passive cutaneous anaphylaxis (PCA) and guinea pig passive anaphylaxis tests, to confirm their potential as prophylactic anti-asthma agents. nih.gov

The research identified two lead compounds with significant activity:

1,8-dimethyl-6-propylimidazo[1,5-d] nih.govacs.orgymerdigital.comtriazin-4-(3H)-one

1-ethyl-8-methyl-6-propylimidazo[1,5-d] nih.govacs.orgymerdigital.comtriazin-4(3H)-one nih.gov

These findings underscore the importance of the substitution pattern on the Imidazo[1,5-d] nih.govacs.orgymerdigital.comtriazine scaffold for achieving potent biological activity. The specific nature of the alkyl groups at positions 1, 6, and 8 appears to be a critical determinant of the observed anti-allergic effects.

Compound NameSubstituent at Position 1Substituent at Position 6Substituent at Position 8Observed Activity
1,8-dimethyl-6-propylimidazo[1,5-d] nih.govacs.orgymerdigital.comtriazin-4-(3H)-oneMethylPropylMethylHigh in vitro and in vivo activity nih.gov
1-ethyl-8-methyl-6-propylimidazo[1,5-d] nih.govacs.orgymerdigital.comtriazin-4(3H)-oneEthylPropylMethylHigh in vitro and in vivo activity nih.gov

Identification of Critical Pharmacophoric Features within Imidazotriazine Structures

Based on the structure-activity relationship data from the aforementioned studies, several critical pharmacophoric features of the Imidazo[1,5-d] nih.govacs.orgymerdigital.comtriazine scaffold can be inferred for its anti-asthmatic activity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

For the active Imidazo[1,5-d] nih.govacs.orgymerdigital.comtriazin-4(3H)-ones, the following features appear to be important:

The Fused Heterocyclic Core: The Imidazo[1,5-d] nih.govacs.orgymerdigital.comtriazine ring system itself forms the fundamental scaffold upon which the other pharmacophoric elements are arranged.

The Carbonyl Group at Position 4: The presence of the keto group at the 4-position is a common feature of the most active compounds, suggesting it may be involved in key interactions with the biological target, potentially as a hydrogen bond acceptor.

Small Alkyl Substituents at Position 1 and 8: The high activity of compounds with methyl and ethyl groups at these positions suggests that small, lipophilic groups are favored. This indicates that the corresponding binding pockets on the target protein may be sterically constrained.

A Propyl Group at Position 6: The consistent presence of a propyl group at the 6-position in the most potent compounds highlights the importance of a mid-sized lipophilic substituent at this position for optimal activity. This suggests a specific hydrophobic pocket in the target that accommodates this group.

These features collectively define a preliminary pharmacophore model for the anti-asthmatic activity of this class of compounds.

Computational Approaches to SAR Analysis (e.g., Molecular Modeling, Ligand-Based Design)

While computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and ligand-based design are powerful tools for refining pharmacophore models and guiding the design of new analogs, specific studies employing these techniques on the Imidazo[1,5-d] nih.govacs.orgymerdigital.comtriazine scaffold are not extensively reported in the publicly available scientific literature. Such studies would be invaluable for further optimizing the lead compounds identified through classical SAR studies.

Elucidation of Orthosteric and Allosteric Binding Sites for Imidazotriazine Ligands

The precise biological target and the nature of the binding site (orthosteric or allosteric) for Imidazo[1,5-d] nih.govacs.orgymerdigital.comtriazine derivatives in the context of their anti-asthmatic effects have not been definitively elucidated in published research. The in vitro and in vivo studies point towards an inhibition of the mechanisms leading to histamine release from basophils, but the specific protein or receptor involved, and whether these compounds act as direct antagonists at an orthosteric site or as allosteric modulators, remains an area for further investigation. nih.gov Detailed binding studies, including radioligand displacement assays and structural biology approaches like X-ray crystallography or cryo-electron microscopy, would be required to identify the binding site and mode of action at a molecular level.

Molecular Mechanisms of Biological Activity of Imidazo 1,5 D 1 2 3 Triazine Derivatives

Modulation of Receptor Activity: Insights into Binding and Activation/Inhibition

Imidazo (B10784944) tapi.comnih.govnih.govtriazine derivatives and related compounds have been shown to modulate the activity of several key physiological receptors through agonistic and antagonistic interactions. These interactions are dictated by the specific substitution patterns on the heterocyclic core, which influence binding affinity and functional efficacy.

Derivatives of the related imidazo[1,2-b] tapi.comnih.govnih.govtriazine scaffold have been identified as potent and selective agonists for the α2 and α3 subtypes of the GABA-A receptor. tapi.commdpi.com These compounds bind to the benzodiazepine (B76468) site of the GABA-A receptor complex, allosterically modulating the receptor to enhance the effect of the endogenous neurotransmitter, GABA. Research has focused on achieving selectivity for the α2/α3 subtypes over the α1 subtype to develop nonsedating anxiolytics. mdpi.com

One notable clinical candidate from this class, compound 11 (TPA023B), demonstrated high affinity and functional selectivity for the GABA-A α3-containing receptor subtype. tapi.comwikipedia.org The imidazo[1,2-b] tapi.comnih.govnih.govtriazine derivative TPA023B showed higher efficacy at GABA-A α2 and α3 receptors compared to other similar compounds. nih.govmdpi.com This selectivity is considered crucial for producing anxiolytic effects without the sedative properties associated with non-selective benzodiazepines that strongly activate α1-containing receptors. mdpi.com

Table 1: GABA-A Receptor Subtype Affinity and Efficacy of Imidazo[1,2-b] tapi.comnih.govnih.govtriazine Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Efficacy (% of Diazepam)
TPA023B (Compound 11)α1β3γ20.5314%
α2β3γ20.5734%
α3β3γ20.4342%
α5β3γ20.992%
Data sourced from studies on imidazo[1,2-b] tapi.comnih.govnih.govtriazine derivatives, a related but distinct scaffold from imidazo[1,5-d] tapi.comnih.govnih.govtriazine. Functional efficacy is measured as a percentage of the maximal effect of diazepam.

Certain 1,2,4-triazine (B1199460) derivatives have emerged as high-affinity and selective competitive antagonists of the human G-protein-coupled receptor 84 (GPR84), a proinflammatory receptor. nih.gov A high-throughput screening campaign identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a lead compound. nih.gov This class of compounds acts as competitive antagonists, directly competing with agonists for the binding site within the helical bundle of the receptor. nih.govbioworld.com

Molecular docking studies, using a homology model of human GPR84, suggest a potential binding pose where the triazine derivative sits within the helical bundle, making direct contact with helices 2, 3, 6, and 7. nih.gov The indole (B1671886) moiety is predicted to project from the 3-position of the triazine ring into the extracellular cavity, potentially forming a hydrogen bond with the backbone of Leu100. nih.gov The 5- and 6-aryl substituents on the triazine ring appear to bind in distinct pockets. bioworld.com This understanding of the binding mode has guided extensive structure-activity relationship (SAR) studies to develop potent antagonists with favorable pharmacokinetic profiles. bioworld.comdrugbank.comresearchgate.net

Table 2: Antagonistic Potency of 1,2,4-Triazine Derivatives at Human GPR84

CompoundStructureAntagonist Potency (pIC50)
Compound 13-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole7.7
Compound 42Unsymmetrical 3-methylindole-5,6-trisubstituted 1,2,4-triazine8.1
Data from functional assays measuring the antagonism of agonist-induced G-protein activation. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

The 1,2,4-triazine scaffold has also been explored for its potential to modulate serotonin receptors. Specifically, a series of 2-oxo-2H-1,2,4-triazine derivatives have been described as ligands for the 5-HT1A receptor. bioworld.com In vitro and in vivo studies have indicated that these compounds possess high affinity for the 5-HT1A receptor and act as agonists. bioworld.com They also demonstrated good selectivity over α1-adrenoceptors and dopamine D2 receptors, a critical feature for minimizing side effects. bioworld.com The agonistic activity at this receptor is associated with potential antidepressant effects. bioworld.com

Enzyme Inhibition Mechanisms and Pathways

Derivatives of imidazotriazine and related triazine scaffolds are potent inhibitors of various enzyme families, most notably kinases and phosphodiesterases. Their inhibitory mechanisms often involve direct interaction with the enzyme's active site, competing with endogenous substrates like ATP or cyclic nucleotides.

Bruton's Tyrosine Kinase (BTK): The related 8-amino-imidazo[1,5-a]pyrazine scaffold has yielded potent, reversible inhibitors of BTK. researchgate.net X-ray co-crystal structures reveal that these inhibitors bind in the ATP pocket. Selectivity is achieved through specific hydrogen bonding interactions between the ligand and the kinase hinge region, particularly with residues Ser538 and Asp539. researchgate.net The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core each form a hydrogen bond with the BTK hinge. researchgate.net Other triazine-based scaffolds, such as 6-amino-1,3,5-triazine, have been used to develop irreversible BTK inhibitors that covalently bind to a cysteine residue in the active site. semanticscholar.org

AKT and mTOR: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and is often deregulated in cancer. nih.gov Certain 1,2,4-triazine derivatives have been specifically designed as mTOR inhibitors. nih.gov For instance, a series of 3-(2-arylidenehydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivatives showed potent cytotoxic activity, which was correlated with mTOR inhibition. nih.gov Molecular docking studies suggest these compounds fit well within the ATP-binding site of the mTOR kinase domain, forming key hydrogen bonds and pi-stacking interactions. nih.gov Furthermore, other triazine derivatives have demonstrated the ability to inhibit the broader EGFR/PI3K/AKT/mTOR signaling cascade. researchgate.net

Table 3: mTOR Inhibitory Activity of 1,2,4-Triazine-Hydrazone Derivatives

CompoundArylidene MoietymTOR IC50 (µM)
Compound 3Triazine-hydrazone structure0.27
Compound 4Pyrimidine-hydrazone structure0.92
Compound 5Pyrimidine-hydrazone structure0.16
Data sourced from in vitro enzymatic assays. nih.gov

CDK2: While direct inhibition of CDK2 by imidazo[1,5-d] tapi.comnih.govnih.govtriazine derivatives is not prominently documented, the related imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been developed to yield micro- to submicromolar inhibitors of CDK2/cyclin E activity. mdpi.com A co-crystal structure of a lead compound with CDK2 revealed its binding mode in the ATP pocket, forming a critical hydrogen bond with the hinge region residue Leu83. mdpi.com

MET tyrosine kinase: The imidazo[1,2-b] tapi.comnih.govnih.govtriazine scaffold is the core of Capmatinib , a potent and selective inhibitor of the c-Met receptor tyrosine kinase. tapi.comnih.govnih.gov Capmatinib functions as a Type Ib, ATP-competitive inhibitor, binding to the kinase domain of MET. nih.govdrugbank.com This binding prevents the phosphorylation of MET triggered by its ligand, hepatocyte growth factor (HGF), thereby blocking downstream signaling through pathways like PI3K/AKT and RAS/MAPK. nih.govdrugbank.com Capmatinib has demonstrated an average IC50 value of 0.13 nM in enzymatic assays. nih.gov

Derivatives based on fused imidazotriazine systems have been developed as inhibitors of phosphodiesterases, enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. A series of benzo- and pyridine-fused imidazo[5,1-c] tapi.comnih.govnih.govtriazine derivatives were found to exhibit inhibitory activity against both PDE2A and PDE10A. nih.gov

Further development focusing on a benzo[e]imidazo[2,1-c] tapi.comnih.govnih.govtriazine (BIT) scaffold led to potent and selective PDE2A inhibitors. nih.gov Structure-activity relationship studies revealed that a derivative named BIT1 , which features a 2-fluoro-pyridin-4-yl group at the 8-position and a 2-chloro-5-methoxy-phenyl unit at the 1-position, was the most potent inhibitor in the series. nih.gov This compound displayed an IC50 for PDE2A of 3.33 nM with 16-fold selectivity over PDE10A, demonstrating how specific substitutions on the imidazotriazine core can fine-tune potency and selectivity. nih.gov

Table 4: PDE2A Inhibitory Potency of Benzo[e]imidazo[2,1-c] tapi.comnih.govnih.govtriazine (BIT) Derivatives

CompoundSubstituents% Inhibition of PDE2A @ 10 nMIC50 (nM)
BIT11-(2-chloro-5-methoxyphenyl), 8-(2-fluoropyridin-4-yl)82.9%3.33
BIT21-(2-chloro-5-methoxyphenyl), 8-(pyridin-4-yl)40.9%ND
BIT31-(2,5-dichlorophenyl), 8-(2-fluoropyridin-4-yl)59.8%ND
ND = Not Determined. Data from in vitro radioligand binding assays. nih.gov

Deaminase Inhibition (e.g., Adenosine (B11128) Deaminase, AMP Deaminase)

A review of available scientific literature indicates a lack of specific research investigating the inhibitory activity of Imidazo[1,5-d] nih.govnih.govnih.govtriazine derivatives against adenosine deaminase (ADA) or AMP deaminase (AMPD). While studies have been conducted on other isomers, such as imidazo[2,1-f] nih.govnih.govnih.govtriazines which have shown activity against these enzymes, no such data is currently published for the Imidazo[1,5-d] nih.govnih.govnih.govtriazine scaffold itself.

Inorganic Pyrophosphatase Inhibition

There is currently no available research in the scientific literature describing the inhibitory effects of Imidazo[1,5-d] nih.govnih.govnih.govtriazine derivatives on inorganic pyrophosphatase.

Carbonic Anhydrase Inhibition

An examination of published studies reveals no specific data on the inhibition of carbonic anhydrase by compounds containing the Imidazo[1,5-d] nih.govnih.govnih.govtriazine ring system. Research in this area has focused on other classes of triazine and imidazo-fused heterocycles, without specifically addressing this scaffold.

Cellular Process Modulation: Understanding Molecular Interventions

The following sections detail the known effects of Imidazo[1,5-d] nih.govnih.govnih.govtriazine derivatives on specific cellular processes.

Induction of Apoptosis and Pro-apoptotic Mechanisms

There is no scientific literature available that specifically investigates the induction of apoptosis or pro-apoptotic mechanisms by derivatives of Imidazo[1,5-d] nih.govnih.govnih.govtriazine.

Anti-proliferative Effects on Cell Lines

A comprehensive review of scientific databases shows no published studies specifically evaluating the anti-proliferative effects of Imidazo[1,5-d] nih.govnih.govnih.govtriazine derivatives on any cell lines.

Immune Response Modulation (e.g., Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF) inhibition)

Derivatives of Imidazo[1,5-d] nih.govnih.govnih.govtriazine have been identified as modulators of the immune response, specifically through the inhibition of histamine (B1213489) release. In a study aimed at identifying potential prophylactic agents for asthma, a series of substituted Imidazo[1,5-d] nih.govnih.govnih.govtriazines were found to be active in preventing histamine release from antigen-challenged, sensitized human basophils nih.gov.

The most active compounds from this study were further tested for in vivo activity. The research highlighted two compounds for their significant activity in mouse and guinea pig models of anaphylaxis nih.gov. The findings from the inhibition of histamine release from human basophils are detailed below.

Interactive Data Table: Imidazo[1,5-d] nih.govnih.govnih.govtriazine Derivatives as Inhibitors of Histamine Release

Compound NameStructureKey Findings
1-ethyl-8-methyl-6-propylimidazo[1,5-d] nih.govnih.govnih.govtriazin-4(3H)-oneA substituted Imidazo[1,5-d] nih.govnih.govnih.govtriazine coreIdentified as one of the most potent compounds in the series for inhibiting histamine release from human basophils and showed in vivo activity in animal models nih.gov.
1,8-dimethyl-6-propylimidazo[1,5-d] nih.govnih.govnih.govtriazin-4-(3H)-oneA substituted Imidazo[1,5-d] nih.govnih.govnih.govtriazine coreAlso demonstrated high activity in basophil tests and was selected for further in vivo studies nih.gov.

While these findings confirm a role for the Imidazo[1,5-d] nih.govnih.govnih.govtriazine scaffold in modulating specific immune pathways related to allergic response, there is currently no available data in the scientific literature regarding the direct inhibition of cytokines such as Interleukin-1 (IL-1) or Tumor Necrosis Factor (TNF) by these compounds.

Molecular Basis of Anti-Infective Actions

Imidazo[1,5-d] nih.govnih.govnih.govtriazine derivatives have been investigated for their potential to combat fungal, bacterial, and viral infections. Their efficacy stems from the targeted inhibition of essential microbial enzymes and pathways that are distinct from host systems.

The primary molecular mechanism for the antifungal activity of many imidazo nih.govnih.govnih.govtriazine derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). nih.govresearchgate.netdntb.gov.ua This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of fungal cell membranes. By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, impaired membrane function, and ultimately, the cessation of fungal growth.

Computer-aided drug discovery strategies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction between 1,2,4-triazine derivatives and the CYP51 enzyme from Candida albicans. nih.govresearchgate.net These in-silico studies revealed that the derivatives exhibit a high binding affinity for the CYP51 active site, often superior to the conventional antifungal fluconazole. nih.govresearchgate.net The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. nih.gov

Furthermore, specific benzo nih.govresearchgate.netimidazo[1,2-d] nih.govnih.govnih.govtriazine derivatives have demonstrated significant fungicidal activity against various phytopathogenic fungi. nih.gov Structure-activity relationship studies on these compounds have shown that the presence of electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring enhances their antifungal potency. nih.gov

Table 1: Antifungal Activity of Benzo nih.govresearchgate.netimidazo[1,2-d] nih.govnih.govnih.govtriazine Derivatives This table is interactive. You can sort and filter the data.

Compound ID Substituent (R²) Botrytis cinerea (% Inhibition) Rhizoctonia solani (% Inhibition) Colletotrichum capsici (% Inhibition)
4a H 62.1 32.0 52.1
4g 4-Cl 70.5 58.0 60.3
4n 4-CH₃ 69.2 53.9 58.9

Data sourced from in vitro assays performed at a concentration of 50 μg/mL. nih.gov

The antibacterial action of compounds containing the imidazo nih.govnih.govnih.govtriazine scaffold is often attributed to the dual inhibition of essential bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase found in bacteria but not in humans, making it an excellent target for antibacterial agents. nih.govmdpi.comresearchgate.net This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.govmdpi.com By inhibiting DNA gyrase, imidazo nih.govnih.govnih.govtriazine derivatives prevent the proper management of DNA topology, leading to the cessation of vital cellular processes and bacterial cell death. nih.govnih.gov

DHFR Inhibition: Dihydrofolate reductase is a key enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This metabolic difference allows for selective targeting of bacterial DHFR. Inhibition of this enzyme by imidazo nih.govnih.govnih.govtriazine derivatives depletes the bacterial cell of essential precursors for DNA, RNA, and protein synthesis.

Studies on related 1,2,4-triazolo[1,5-a]pyrimidine derivatives have demonstrated potent, dual inhibitory activity. For instance, certain compounds in this class outperformed the standard drug ciprofloxacin in inhibiting DNA gyrase. nih.gov This dual-target mechanism is advantageous as it can potentially reduce the development of bacterial resistance.

Imidazo[1,5-d] nih.govnih.govnih.govtriazine derivatives exhibit antiviral properties through mechanisms that primarily involve the inhibition of key viral enzymes or interference with viral replication processes.

One significant mechanism is the inhibition of viral neuraminidase. nih.govmdpi.comyoutube.comresearchgate.net Neuraminidase is a crucial enzyme for many viruses, such as influenza, as it facilitates the release of newly formed virus particles from an infected host cell, allowing the infection to spread. nih.govyoutube.com By blocking the active site of neuraminidase, these compounds prevent the cleavage of sialic acid residues on the host cell surface, causing viral progeny to remain tethered to the cell and unable to infect other cells. youtube.com

Another proposed mechanism of action is related to the structural similarity of the imidazo nih.govnih.govnih.govtriazine core to purine (B94841) nucleosides. This allows some derivatives to act as purine analogs, interfering with the synthesis of viral DNA or RNA. This mechanism is similar to that of the broad-spectrum antiviral drug ribavirin, which contains a 1,2,4-triazole ring.

Specific imidazo[1,5-a]-1,3,5-triazine derivatives have shown selective and potent inhibitory activity against influenza A virus and respiratory syncytial virus (RSV). nih.gov The presence of benzyl and thio structural units was found to be critical for this selective biological activity. nih.gov

Table 2: Antiviral Activity of Selected Imidazo[1,5-a]-1,3,5-triazine Derivatives This table is interactive. You can sort and filter the data.

Compound ID Target Virus Inhibitory Concentration (IC₅₀)
13 Influenza A Virus 4.1 µM
13 Respiratory Syncytial Virus 1.4 µM
15 Influenza A Virus 5.3 µM
16 Respiratory Syncytial Virus 21.9 µM
17 Respiratory Syncytial Virus 15.7 µM

Data sourced from in vitro viral replication assays. nih.gov

Neurobiological Pathways and Mechanisms

In the central nervous system (CNS), imidazo nih.govnih.govnih.govtriazine derivatives modulate neuronal signaling through two principal mechanisms: interaction with GABA-A receptors and inhibition of phosphodiesterase enzymes.

A prominent neurobiological action of imidazo[1,2-b] nih.govnih.govnih.govtriazine derivatives is their function as selective agonists for the α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govresearchgate.netresearchgate.net The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its benzodiazepine binding site is a well-established target for anxiolytic drugs. researchgate.netnih.gov Unlike classical benzodiazepines that bind non-selectively to α1, α2, α3, and α5 subunits, leading to sedation (via α1) and other side effects, these imidazotriazine derivatives show functional selectivity. researchgate.netresearchgate.net By preferentially agonizing the α2 and α3 subtypes, compounds like TPA023B have been shown to produce anxiolytic effects without the sedative properties associated with α1 agonism. researchgate.netresearchgate.net

Another significant molecular target for imidazo nih.govnih.govnih.govtriazine derivatives is the family of phosphodiesterase (PDE) enzymes. nih.govnih.govgoogle.com PDEs are responsible for hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.

PDE2A Inhibition: Benzo[e]imidazo[2,1-c] nih.govnih.govnih.govtriazines have been identified as potent inhibitors of Phosphodiesterase 2A (PDE2A). nih.gov PDE2A is highly expressed in brain regions associated with neuropsychiatric diseases, and its inhibition can modulate neuronal function. nih.gov

PDE5 Inhibition: Other derivatives, specifically 2-aryl-substituted imidazo[5,1-f] nih.govnih.govnih.govtriazin-4(3H)-ones, are potent inhibitors of cGMP-specific PDE5. nih.gov

By inhibiting these enzymes, the imidazotriazine compounds increase the intracellular levels of cAMP and/or cGMP, thereby modulating downstream signaling cascades involved in neuronal activity and plasticity.

Table 3: Inhibitory Activity of Imidazotriazine Derivatives against Phosphodiesterases This table is interactive. You can sort and filter the data.

Compound Class Compound Example Target Enzyme Inhibitory Potency (IC₅₀)
Benzo[e]imidazo[2,1-c] nih.govnih.govnih.govtriazine BIT1 PDE2A 3.33 nM
Imidazo[5,1-f]triazin-4(3H)-one Vardenafil PDE5 Subnanomolar

Data sourced from in vitro enzyme inhibition assays. nih.govnih.gov

Advanced Applications and Material Science Perspectives of Imidazotriazine Scaffolds

Development of Imidazotriazines as Molecular Probes for Biological Research

Imidazotriazine scaffolds are being explored for their potential as molecular probes in biological research due to their unique photophysical properties. These compounds can be designed to interact with specific biological targets and report on these interactions through changes in their fluorescence or other detectable signals. youtube.com

A notable example is the investigation of imidazo[1,2-b]pyrido[4,3-e] nih.govresearchgate.netresearchgate.nettriazin-6(7Н)-ones. nih.gov Researchers have synthesized and analyzed the spectral-luminescence properties of these novel tricyclic systems. The study focused on understanding the relationship between the molecular structure and the absorption and photoluminescence spectra, employing both experimental analysis and quantum-chemical calculations. The findings suggest that these compounds have potential for practical applications as molecular probes in biological research. nih.gov

The versatility of the imidazole (B134444) ring, a core component of imidazotriazines, allows for its incorporation into various molecular architectures designed for specific biological applications. researchgate.net For instance, derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been developed as fluorescent probes for detecting specific analytes like hydrazine (B178648), with applications in cellular imaging. researchgate.net While not a direct example of an imidazotriazine, this highlights the potential of the fused imidazole motif in the design of sensitive and selective molecular probes.

Role of Imidazotriazines in Luminescent Materials and Dyes

The inherent photophysical properties of imidazotriazine derivatives make them attractive candidates for the development of novel luminescent materials and dyes. Their rigid, planar structures often lead to strong fluorescence with high quantum yields.

Research into imidazo[1,2-b]pyrido[4,3-e] nih.govresearchgate.netresearchgate.nettriazin-6(7Н)-ones has demonstrated their significant photoluminescence properties. nih.gov The emission characteristics of these compounds can be tuned by modifying their chemical structure, offering the potential to create a range of fluorescent materials with tailored properties. nih.gov

Similarly, imidazo[1,5-a]pyridine (B1214698) derivatives, which share a common imidazole core, are recognized as useful and versatile luminescent scaffolds. These compounds and their boron complexes often exhibit blue fluorescence emission in solution. researchgate.net The ability to modify these structures allows for the fine-tuning of their optical properties, making them suitable for various applications, including as emissive components in advanced materials. researchgate.net

Compound FamilyEmission PropertiesPotential Applications
Imidazo[1,2-b]pyrido[4,3-e] nih.govresearchgate.netresearchgate.nettriazin-6(7Н)-onesPhotoluminescentMolecular probes, Luminescent materials
Imidazo[1,5-a]pyridine-boron complexesBlue fluorescenceEmissive materials

Application of Imidazotriazine Derivatives in Agrochemicals

The development of novel agrochemicals is crucial for ensuring food security, and imidazotriazine-related scaffolds have shown promise in this area. Specifically, derivatives of the closely related imidazo[5,1-b]thiazole (B6145799) containing a pyrazole (B372694) ring have been designed and evaluated for their antifungal activity. nih.gov

In one study, a series of these compounds were synthesized using an intermediate derivatization method. The research identified compounds with significant antifungal activity against Sclerotinia sclerotiorum, a common plant pathogen. Notably, compound 18f from this study exhibited an EC50 value of 0.95 mg L-1, which is comparable to the commercial fungicide boscalid. nih.gov Further in vivo testing demonstrated its protective effects on rape leaves. Microscopic analysis revealed that the compound disrupts the fungal cell membrane, leading to its antifungal effect. nih.gov

This research highlights the potential of fused imidazole systems as a scaffold for the development of new and effective pesticides. The ability to systematically modify the structure of these compounds allows for the optimization of their biological activity and the development of candidates with high efficacy and potentially low toxicity. nih.gov

CompoundTarget OrganismActivity (EC50)
Compound 18f (imidazo[5,1-b]thiazole derivative)Sclerotinia sclerotiorum0.95 mg L-1

Exploration of Imidazotriazine Scaffolds as Building Blocks for Novel Heterocyclic Systems

Imidazotriazine and related fused imidazole scaffolds are valuable building blocks in synthetic organic chemistry for the construction of more complex heterocyclic systems. Their inherent chemical reactivity and the presence of multiple nitrogen atoms allow for a variety of chemical transformations.

For example, the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been used as a template for the synthesis of various aryl and heteroaryl substituted derivatives through Suzuki–Miyaura cross-coupling reactions. nih.gov This demonstrates the utility of the imidazopyrimidine core in creating diverse molecular libraries for biological screening.

Furthermore, imidazo[1,2-a]pyrimidine (B1208166) derivatives serve as important precursors for the synthesis of novel Schiff base heterocycles. nih.gov These synthetic routes are often efficient and can be scaled up, providing access to a wide range of compounds with potential biological activities. The adaptability of the imidazo-fused scaffold allows for extensive structural modifications, which is a key aspect in the discovery of new therapeutic agents and other functional molecules. nih.gov

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. The use of imidazotriazine-related scaffolds as starting materials provides a reliable and versatile platform for accessing new chemical entities with potentially valuable properties. nih.govbohrium.com

Analytical Methodologies for Imidazotriazine Research and Mechanistic Studies

Chromatographic Techniques for Isolation and Purification (e.g., RP-HPLC, SFC)

Chromatographic techniques are fundamental to the separation and purification of imidazotriazine compounds from complex reaction mixtures and biological matrices. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods employed in this field.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and quantification of imidazotriazine derivatives. ijnrd.orgijper.org This method utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, a simple, accurate, and specific RP-HPLC method was developed for the simultaneous estimation of various compounds, including those with an imidazolidinyl moiety. ijnrd.org The versatility of RP-HPLC allows for its application in both qualitative and quantitative analysis, as well as for stability assessments of pharmaceutical formulations containing related structures. nih.gov The development of a single RP-HPLC method for analyzing a drug and its intermediates can save time and resources in process development and purity assessment. ijper.org

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC, particularly for the separation of chiral compounds. nih.govafmps.bechromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. afmps.bechromatographyonline.com This technique offers several advantages, including faster separations, reduced solvent consumption, and lower environmental impact compared to traditional normal-phase HPLC. selvita.comafmps.be In the context of imidazotriazine research, SFC is particularly useful for the separation of enantiomers, which is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. selvita.comnih.gov The use of immobilized chiral stationary phases in SFC has further enhanced its utility, enabling the successful purification of a significant percentage of racemic mixtures in a high-throughput manner. nih.govchromatographyonline.com

Table 1: Comparison of RP-HPLC and SFC for Imidazotriazine Analysis
ParameterReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Supercritical Fluid Chromatography (SFC)
PrinciplePartitioning between a polar mobile phase and a nonpolar stationary phase. ijper.orgPartitioning between a supercritical fluid mobile phase (e.g., CO2) and a stationary phase. afmps.bechromatographyonline.com
Primary Application for ImidazotriazinesQuantitative analysis, purity assessment, and stability studies. ijnrd.orgnih.govChiral separations and purification of enantiomers. nih.govchromatographyonline.com
AdvantagesRobust, versatile, well-established, and suitable for a wide range of compounds. ijnrd.orgijper.orgFaster analysis, lower solvent consumption (greener chemistry), and high efficiency. selvita.comafmps.be
Common Stationary PhasesC18 columns. ijper.orgPolysaccharide-based chiral stationary phases. afmps.bechromatographyonline.com

Spectroscopic Techniques for Quantitative Analysis in Research Contexts

Spectroscopic methods are indispensable for the quantitative analysis of imidazotriazines, providing valuable information about their concentration in various samples. solubilityofthings.com Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and mass spectrometry are commonly employed.

UV-Vis Spectroscopy , often used in conjunction with HPLC, allows for the detection and quantification of compounds based on their absorption of ultraviolet or visible light. libretexts.org Derivative spectrophotometry can be a particularly useful approach to enhance the resolution of overlapping spectral bands and improve the accuracy of quantification, as demonstrated in the analysis of imidapril, a related heterocyclic compound. nih.gov

Mass Spectrometry (MS) is a highly sensitive and specific technique for quantitative analysis. solubilityofthings.comnih.gov When coupled with a separation technique like HPLC (LC-MS), it provides a powerful tool for identifying and quantifying imidazotriazine derivatives in complex mixtures with high precision. solubilityofthings.com This is especially critical in pharmaceutical analysis where accurate measurement of active ingredients and potential impurities is paramount. nih.gov Terahertz (THz) spectroscopy is an emerging technique that has shown promise for both qualitative and quantitative analysis of chiral drugs, offering a non-destructive method with high accuracy. rsc.org

Table 2: Spectroscopic Techniques for Quantitative Analysis of Imidazotriazines
TechniquePrincipleApplication in Imidazotriazine ResearchKey Advantages
UV-Vis SpectroscopyMeasures the absorption of UV-Vis light by the analyte. libretexts.orgQuantification in solution, often as a detector for HPLC. nih.govSimple, cost-effective, and widely available. libretexts.org
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules. solubilityofthings.comHighly sensitive and specific quantification, especially when coupled with LC. solubilityofthings.comnih.govHigh sensitivity, specificity, and structural information. solubilityofthings.com
Terahertz (THz) SpectroscopyUtilizes the interaction of terahertz radiation with the sample. rsc.orgPotential for non-destructive qualitative and quantitative analysis of chiral forms. rsc.orgNon-destructive, high accuracy for solid-state analysis. rsc.org

Cell-Based and Biochemical Assay Development for Mechanistic Elucidation

Understanding the biological effects of imidazotriazines requires the use of various cell-based and biochemical assays. These assays are crucial for elucidating the mechanism of action, identifying molecular targets, and assessing the cellular responses to these compounds.

Enzyme Activity Assays

Enzyme inhibition assays are a cornerstone of mechanistic studies, as many drugs exert their effects by inhibiting specific enzymes. nih.gov For imidazotriazine derivatives, these assays can determine their potency and mode of inhibition against target enzymes. For example, some imidazo[1,2-b] selvita.comnih.govnih.govtriazines have been identified as selective agonists for GABAa receptors. researchgate.net The development of such assays involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor. nih.gov The data obtained, such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is critical for structure-activity relationship (SAR) studies. nih.gov

Flow Cytometry for Cellular Responses

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. nih.govelsevierpure.com In the context of imidazotriazine research, it can be used to assess a wide range of cellular responses, including cell cycle progression, apoptosis, and the expression of specific cell surface or intracellular proteins. nih.govnih.gov For instance, some imidazo[1,2-a] selvita.comafmps.benih.govtriazine inhibitors have been shown to arrest cells in the G2/M phase of the cell cycle. acs.org Flow cytometry can also be adapted to study protein-protein interactions within living cells using techniques like Förster resonance energy transfer (FRET). plos.org

Gene Expression Profiling

Gene expression profiling provides a global view of how a compound affects cellular function by measuring the expression levels of thousands of genes simultaneously. This can be achieved through techniques such as DNA microarrays or RNA sequencing. The resulting data can help identify the cellular pathways and biological processes that are modulated by the imidazotriazine derivative. This information is invaluable for understanding the compound's mechanism of action and for identifying potential biomarkers of its activity. For example, gene regulation using RNA interference (RNAi) therapy is an area where understanding the genetic impact of therapeutic agents is crucial. researchgate.net

Table 3: Assays for Mechanistic Elucidation of Imidazotriazines
Assay TypePurposeExample ApplicationInformation Gained
Enzyme Activity AssaysTo determine the inhibitory effect of a compound on a specific enzyme. nih.govMeasuring the inhibition of a target kinase by an imidazotriazine derivative.Potency (IC50), mode of inhibition, and structure-activity relationships. nih.gov
Flow CytometryTo analyze cellular responses on a single-cell level. nih.govelsevierpure.comAssessing cell cycle arrest or apoptosis induced by an imidazotriazine. acs.orgChanges in cell cycle distribution, induction of cell death, and protein expression levels. nih.govnih.gov
Gene Expression ProfilingTo analyze changes in gene expression in response to a compound.Identifying genes and pathways affected by an imidazotriazine in cancer cells.Mechanism of action, identification of cellular targets, and potential biomarkers.

Q & A

Q. What are the common synthetic routes for Imidazo[1,5-D][1,2,4]triazine derivatives?

this compound derivatives are synthesized via cyclization reactions, nucleophilic aromatic substitution, or hybrid heterocycle assembly. Key methodologies include:

  • Cyclization of precursors : Starting materials like 2-mercaptoimidazole undergo cyclization with thiadiazole-forming agents under controlled temperatures (140–160°C) to yield the fused bicyclic core .
  • Substituent introduction : Tosylated intermediates enable regioselective functionalization via nucleophilic substitution, with optimization of reaction time (12–24 hrs) and solvent polarity (e.g., DMF) critical for >80% yields .
  • Hybrid synthesis : Combining triazole and imidazole precursors (e.g., acyl hydrazides and cyanamides) using Zn(II) catalysis under mild conditions improves substrate scope .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on multimodal spectroscopic and computational analysis:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13^{13}C NMR confirms carbon hybridization states .
  • IR spectroscopy : Stretching frequencies for C-N (1250–1350 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) validate ring systems .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C11_{11}H6_6F2_2N4_4 for 3-(3,4-difluorophenyl) derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in the synthesis of substituted this compound derivatives?

Regioselectivity is controlled through:

  • Directed metalation : Using directing groups (e.g., -OMe or -NO2_2) to guide electrophilic substitution at specific ring positions .
  • Protecting group strategies : Temporary protection of reactive sites (e.g., Boc groups on amines) prevents undesired side reactions during functionalization .
  • Computational modeling : DFT calculations predict electron density distributions to identify reactive sites, reducing trial-and-error experimentation .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

Advanced computational approaches include:

  • Molecular docking : Simulations (e.g., AutoDock Vina) assess binding affinities to target enzymes (e.g., CYP450 or kinase domains) by analyzing hydrogen bonding and hydrophobic interactions .
  • QSAR modeling : Quantitative Structure-Activity Relationship models correlate substituent electronic parameters (Hammett constants) with observed bioactivity (e.g., IC50_{50} values) .
  • MD simulations : Molecular dynamics (e.g., GROMACS) evaluate conformational stability in biological environments over 100+ ns trajectories .

Q. How do researchers resolve contradictions between theoretical predictions and experimental data for this compound?

Discrepancies are addressed via:

  • Cross-validation : Repeating experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm reproducibility .
  • Sensitivity analysis : Testing computational models against varied parameters (e.g., solvation models or force fields) to identify error sources .
  • Synchrotron XRD : High-resolution crystallography resolves ambiguous structural features (e.g., tautomerism or isomerism) .

Q. What methodological approaches are used to evaluate the pharmacological potential of this compound derivatives?

Pharmacological profiling involves:

  • In vitro assays :
  • Enzyme inhibition : Microplate-based fluorometric assays (e.g., NADPH depletion for oxidoreductase targets) .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2 or HEK293) to determine EC50_{50} values .
    • ADME profiling :
  • Plasma stability : HPLC-MS monitors compound degradation over 24 hrs in simulated plasma .
  • Caco-2 permeability : Assessing intestinal absorption via monolayer transepithelial resistance .

Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

Derivative1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)IR Peaks (cm1^{-1})
3-(3,4-Difluorophenyl)7.85 (d, 1H), 8.12 (m, 2H)148.2 (C=N), 122.5 (C-F)1265 (C-N), 3075 (Ar C-H)

Table 2. Computational Parameters for Docking Studies

SoftwareTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interactions
AutoDock VinaCYP3A4 (1TQN)-9.2H-bond with Thr309, π-π stacking

Notes

  • Synthesis optimization : Reaction conditions (solvent, catalyst, temperature) are critical for reproducibility .
  • Data integrity : Rigorous encryption and access controls in chemical software ensure secure data management .

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